1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine

Description

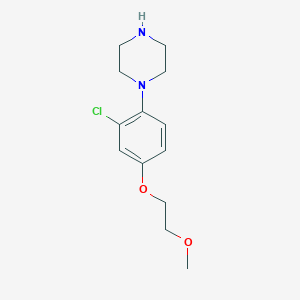

1-(2-Chloro-4-(2-Methoxyethoxy)phenyl)piperazine is a phenylpiperazine derivative featuring a phenyl ring substituted with a chlorine atom at the ortho position (C2) and a 2-methoxyethoxy group at the para position (C4). The methoxyethoxy substituent introduces both steric bulk and enhanced electron-donating properties compared to simpler alkoxy groups.

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

1-[2-chloro-4-(2-methoxyethoxy)phenyl]piperazine |

InChI |

InChI=1S/C13H19ClN2O2/c1-17-8-9-18-11-2-3-13(12(14)10-11)16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |

InChI Key |

APXRGNNFAXRJGZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N2CCNCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine typically involves the nucleophilic substitution reaction of 2-chloro-4-(2-methoxyethoxy)aniline with piperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions. The reaction proceeds smoothly, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in solvents like THF or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, thiols, or alkoxides.

Oxidation: N-oxides of the piperazine ring.

Reduction: Corresponding amine derivatives.

Scientific Research Applications

1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antihistamines and antipsychotics.

Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Research Findings and Implications

Receptor Binding: Ortho-chloro substitution in phenylpiperazines remains underexplored but may unlock novel 5-HT subtype selectivity profiles.

Antibacterial Potential: While phenyl ring substituents exert minor effects on antibacterial activity, hybrid scaffolds (e.g., thiazole-piperazine in ) demonstrate that backbone modifications are more impactful than substituent tuning.

Designer Drug Risks : Structural similarities to mCPP and TFMPP (both illicit substances) highlight the need for regulatory scrutiny of the target compound .

Biological Activity

1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including receptor interactions, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a 2-chloro-4-(2-methoxyethoxy)phenyl group. This configuration enhances its pharmacological properties, particularly in modulating neurotransmitter systems.

1. Serotonin Receptor Modulation

Research indicates that this compound acts as a serotonin receptor modulator , particularly influencing the 5-HT1A receptor. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions by altering serotonin dynamics .

2. Alpha-Adrenoceptor Affinity

In studies focused on piperazine derivatives, compounds similar to this compound exhibited varying affinities for alpha-adrenoceptors. For instance, certain derivatives demonstrated strong antagonistic properties against alpha-1 receptors, which are crucial for cardiovascular regulation .

| Compound | Ki (nM) | Selectivity |

|---|---|---|

| 1-(2-Chloro-6-methylphenoxy)propyl-4-(2-methoxyphenyl)piperazine | 2.1 | 61.05-fold (α1 vs α2) |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 | 142.13-fold (α1 vs α2) |

3. Antiproliferative Effects

The compound has also been studied for its antiproliferative effects against various cancer cell lines. For example, related piperazine compounds have shown promising results in inducing cell death through necroptosis mechanisms, highlighting their potential in cancer therapy .

Study on Neurodegenerative Disorders

A study evaluated the potential of piperazine derivatives as Adenosine A2A receptor antagonists for treating neurodegenerative diseases like Parkinson's and Alzheimer's. The findings suggest that these compounds could play a role in mitigating disease progression through modulation of neurotransmitter pathways .

Anticancer Research

In another investigation, the compound LQFM018, a piperazine derivative, was shown to induce necroptosis in leukemic cells. This study emphasized the importance of piperazine scaffolds in developing new cancer therapies by targeting cell death pathways .

The biological activity of this compound primarily involves:

- Receptor Binding: Interaction with serotonin and adrenergic receptors to modulate neurotransmitter release.

- Enzyme Inhibition: Potential inhibition of specific enzymes involved in signaling pathways related to mood and proliferation.

- Pathway Interference: Disruption of cellular signaling pathways that contribute to cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.